
Fluorescein biotin
Overview
Description
Fluorescein Biotin: is a bifunctional molecule that combines the properties of fluorescein, a widely used fluorescent dye, and biotin, a vitamin that binds strongly to avidin and streptavidin proteins. This compound is particularly valuable in biochemical and cellular studies due to its ability to label and track biotinylated molecules with fluorescence.
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorescein Biotin can be synthesized through several methods. One common approach involves the reaction of fluorescein isothiocyanate with biotin hydrazide under mild conditions. This reaction typically occurs in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified through chromatography .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process ensures high purity and yield, making the compound suitable for various applications in research and diagnostics .
Chemical Reactions Analysis
Fluorescein Biotin in RNA Labeling
-
Transcription Initiation: Modified adenosine nucleotides, including fluorescein-linked derivatives, can initiate transcription, leading to site-specific labeling of RNA with fluorophores .
-
5' End Modification: N6-modified adenosine derivative-initiated transcription synthesizes 5' end modified RNA with a free phosphate group, allowing for further derivatization .
Detection and Quantification
This compound is widely used to detect and quantify molecules labeled with biotin. Labeling can be achieved through various methods, including:
-
Enzymatic labeling
-
Chemical modification
-
Photolabeling
The strong binding between biotin and streptavidin, coupled with the fluorescence of fluorescein, allows for sensitive and specific detection of biotinylated molecules.
Data
Table 1: Volume of DMSO needed to reconstitute specific mass of this compound to a given concentration
0.1 mg | 0.5 mg | 1 mg | 5 mg | 10 mg | |
---|---|---|---|---|---|
1 mM | 120.335 µL | 601.677 µL | 1.203 mL | 6.017 mL | 12.034 mL |
5 mM | 24.067 µL | 120.335 µL | 240.671 µL | 1.203 mL | 2.407 mL |
10 mM | 12.034 µL | 60.168 µL | 120.335 µL | 601.677 µL | 1.203 mL |
This table provides guidance on preparing stock solutions of this compound using DMSO .
Issues with Photostability
Biotin-4-fluorescein is susceptible to photosensitized oxidation, which can produce biotin sulfoxides . This can affect the quantitation of binding sites when using this fluorescent probe .
Alternatives
Scientific Research Applications
Detection of Biotin Binding Sites
One of the primary applications of fluorescein biotin is the detection of biotin binding sites on proteins. This is achieved through fluorescence assays that utilize the high-affinity interaction between biotin and avidin or streptavidin. For instance, biotin-4-fluorescein (B4F) serves as a molecular probe to measure the concentration of avidin in samples by monitoring fluorescence changes during binding events. The degree of fluorescence quenching correlates with the concentration of functional avidin, allowing for precise quantification in complex biological samples .
Measurement of Biotinylation Levels
This compound can also be employed to assess the degree of biotinylation in proteins. By incorporating fluorescein-labeled biotin into protein samples, researchers can determine how many biotin molecules are attached to a given protein. This is particularly useful in characterizing recombinant proteins or studying post-translational modifications .
Quantitative Assays Using Fluorescence Quenching
The fluorescence quenching effect observed with B4F is exploited in quantitative assays to evaluate the number of biotin binding sites per streptavidin quantum dot (QD). This method involves titrating QDs with B4F and measuring fluorescence changes, which provide insights into the binding capacity and efficiency of various QD conjugates .
Imaging and Tracking Cellular Structures
This compound is also utilized for imaging cellular structures. By conjugating this compound to specific biomolecules, researchers can visualize and track these molecules within live cells. This application is critical for studying cellular processes such as receptor dynamics, endocytosis, and intracellular transport mechanisms .
Polar Tracers in Cell Biology
In cell biology, this compound acts as a polar tracer that can be microinjected into cells to study cell morphology and interactions. This application helps researchers understand cellular behaviors such as fusion events and membrane permeability .
Development of Therapeutic Agents
Recent studies have explored the synthesis of fluorescein- and biotin-labeled compounds for therapeutic applications, particularly targeting specific receptors like CXCR4. These compounds are designed to enhance drug delivery systems by improving targeting accuracy through bioconjugation techniques .
Multicolor Flow Cytometry Analysis
This compound's compatibility with flow cytometry allows for multicolor analysis of cell populations by employing streptavidin-conjugated QDs labeled with different fluorescent dyes. This technique enables detailed phenotypic characterization of cells based on surface markers, which is vital for immunology research and clinical diagnostics .
Table 1: Summary of Applications and Findings
Mechanism of Action
Mechanism: Fluorescein Biotin exerts its effects through the strong binding of the biotin moiety to avidin or streptavidin. This interaction is highly specific and stable, allowing for the precise labeling and detection of biotinylated molecules .
Molecular Targets and Pathways: The primary molecular targets of this compound are avidin and streptavidin proteins. The binding of biotin to these proteins triggers a fluorescence quenching effect, which can be measured to quantify the interaction .
Comparison with Similar Compounds
Biotin-4-Fluorescein: Similar to Fluorescein Biotin, this compound is used for labeling and detecting biotinylated molecules.
Biotin-Rhodamine 110: This compound is an alternative to this compound and is used for similar applications.
Uniqueness: this compound is unique due to its combination of strong biotin-avidin binding and fluorescent properties. This dual functionality makes it a versatile tool in various scientific and industrial applications .
Biological Activity
Fluorescein biotin, specifically biotin-4-fluorescein (B4F), is a bioconjugate that combines the fluorescent properties of fluorescein with the strong binding affinity of biotin to avidin or streptavidin. This compound has garnered attention in various biological applications, particularly in bioanalytics, molecular imaging, and as a tool for studying protein interactions. The following sections detail its biological activity, including mechanisms of action, quantitative assays, and case studies.
This compound operates primarily through its interaction with avidin and streptavidin, which are proteins known for their high affinity for biotin. The binding of B4F to these proteins results in significant fluorescence quenching, allowing for quantification of binding events. This property is exploited in various assays to measure concentrations of streptavidin or avidin in solution.
- Binding Affinity : B4F exhibits exceptionally fast and tight binding to avidin and streptavidin, with a strong quenching effect observed upon binding. Studies have shown that the association kinetics allow equilibrium to be reached within 30 minutes .
Quantitative Assays
This compound is utilized in several quantitative assays due to its fluorescence properties. One notable method is the fluorescence quenching assay, which measures the extent of fluorescence decrease as a function of the concentration of the target protein.
Table 1: Summary of Fluorescence Quenching Assays Using B4F
Case Study 1: Rapid Biotinylation Techniques
A study demonstrated a rapid one-step method for biotinylation using this compound on biological surfaces. The method involved incubating cells with a buffer containing FSL-biotin at varying concentrations (0.5–50 µM), showing that biotinylation could be achieved efficiently without affecting cell viability or function . The resultant biotin-labeled cells maintained their labels for over 24 hours, indicating stability in biological applications.
Case Study 2: High-Throughput Screening for Antibiotic Targets
In research targeting Mycobacterium tuberculosis, this compound was incorporated into a high-throughput screening assay to evaluate the activity of enzymes involved in biotin biosynthesis. The assay allowed for continuous monitoring of enzyme activity through fluorescence displacement, establishing a new approach to identify potential antibiotic targets .
Research Findings
Recent studies have highlighted the versatility and effectiveness of this compound in various applications:
- Enhanced Sensitivity : The competitive binding assay developed using B4F provides a significant increase in sensitivity compared to traditional methods, making it suitable for low-abundance targets .
- Broad Applicability : this compound has been successfully applied in diagnostics, histology, and molecular biology techniques due to its robust fluorescent properties and ease of use .
Q & A
Basic Research Questions
Q. What are the primary methodologies for detecting biotin-binding sites using fluorescein biotin in vitro?
this compound is commonly used as a non-radioactive alternative to quantify biotin-binding proteins (e.g., avidin, streptavidin) via fluorescence quenching. When this compound binds to these proteins, its fluorescence or absorbance is reduced due to proximity-induced quenching. A fluorescence polarization assay can be employed, where competitive binding between this compound and biotinylated analytes is measured to determine binding affinity and site occupancy . For reproducibility, ensure purity (>98%) and validate quenching efficiency using spectrophotometric or fluorometric titration .
Q. How can this compound be integrated into molecular probes for cellular imaging?
this compound is conjugated to ligands (e.g., lectins, antibodies) via NHS ester or isothiocyanate chemistry. For example, fluorescein-labeled lectins (e.g., Erythrina Cristagalli Lectin) are used to track glycoconjugate distribution in cell membranes. Post-conjugation, validate probe specificity using blocking controls (e.g., free biotin) and confirm cellular uptake via fluorescence microscopy . Note that fluorescein’s pH sensitivity may require buffered imaging media to stabilize signals .
Advanced Research Questions
Q. What experimental strategies mitigate signal limitations in this compound-based assays compared to enzyme-linked biotin systems?
this compound has limited signal amplification due to a 1:1 biotin-fluorophore ratio, unlike enzyme-linked biotin (e.g., HRP-biotin). To enhance sensitivity:
- Use avidin-biotin complex (ABC) techniques with multiple biotin-binding sites for signal amplification .
- Pair this compound with secondary probes (e.g., streptavidin-conjugated quantum dots) for multiplexed detection .
- Optimize imaging parameters (e.g., laser intensity, exposure time) to maximize signal-to-noise ratios in fluorescence-based assays .
Q. How can researchers resolve contradictions in apoptotic activity data when using this compound-conjugated compounds?
Discrepancies in apoptosis rates (e.g., 23% vs. 71% in MOLT-3 cells) may arise from conjugation efficiency, cellular uptake, or probe stability. To address this:
- Quantify biotinylation efficiency via MALDI-TOF or HPLC .
- Compare apoptosis using complementary methods (e.g., flow cytometry for low-density nuclei vs. MTS assays for metabolic activity) .
- Validate results with dose-response curves and statistical rigor (e.g., ANOVA for triplicate experiments) .
Q. What synthetic challenges arise when conjugating this compound to complex biomolecules, and how are they addressed?
Coupling this compound to amines (e.g., lentiginosine derivatives) requires precise pH control and protecting group strategies. For example:
- Activate carboxyl groups with ethyl chloroformate before coupling to amines .
- Purify intermediates via reverse-phase HPLC to remove unreacted fluorescein isothiocyanate (FITC) .
- Confirm conjugation success using ESI-MS and NMR, adjusting solvent systems (e.g., DMF/EtN) to minimize side reactions .
Q. Methodological Considerations
Q. How should researchers design controls for this compound-based assays to ensure specificity?
- Negative controls : Use non-biotinylated analogs or free fluorescein to assess background fluorescence .
- Competition assays : Pre-incubate with excess biotin to block binding sites and confirm signal reduction .
- Cross-reactivity checks : Test against structurally similar proteins (e.g., neutravidin vs. streptavidin) .
Q. What statistical frameworks are recommended for analyzing dose-response data in this compound experiments?
Properties
IUPAC Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[5-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]pentyl]hexanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50N6O8S2/c49-26-13-16-30-33(22-26)55-34-23-27(50)14-17-31(34)42(30)29-15-12-25(21-28(29)39(53)56-42)46-41(57)45-20-8-2-7-19-44-36(51)10-3-1-6-18-43-37(52)11-5-4-9-35-38-32(24-58-35)47-40(54)48-38/h12-17,21-23,32,35,38,49-50H,1-11,18-20,24H2,(H,43,52)(H,44,51)(H2,45,46,57)(H2,47,48,54)/t32-,35-,38-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVSXUVAYGNGJQ-INIOENKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50N6O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.